4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The chlorinated pyrazole is coupled with 2-methoxyphenylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of dechlorinated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive pyrazole moiety.
Materials Science: It is investigated for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide: can be compared with other pyrazole derivatives such as:
Uniqueness
- The presence of the 2-methoxyphenyl group in This compound imparts unique electronic and steric properties, potentially enhancing its bioactivity and selectivity compared to similar compounds .
Properties
CAS No. |
514800-71-6 |
---|---|
Molecular Formula |
C18H16ClN3O2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-5-3-2-4-16(17)21-18(23)14-8-6-13(7-9-14)11-22-12-15(19)10-20-22/h2-10,12H,11H2,1H3,(H,21,23) |
InChI Key |
PPGPAEDLPMCVJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.